molecular formula C14H10N4O4 B2505485 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-06-4

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2505485
CAS No.: 2034281-06-4
M. Wt: 298.258
InChI Key: ZLVMRLVOCCOXFE-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Methoxypyrimidine Group: This involves the methoxylation of pyrimidine derivatives under specific conditions.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compounds to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could occur at the oxadiazole ring or the pyrimidine group.

    Substitution: The compound can participate in substitution reactions, especially at the methoxy group of the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound could include its use as a probe in biochemical assays or as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole could be investigated for its potential as a drug candidate. Its diverse functional groups suggest it could interact with various biological targets.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole: Lacks the methoxypyrimidine group.

    5-(2-Methoxypyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the benzo[d][1,3]dioxole moiety.

    3-(Benzo[d][1,3]dioxol-5-yl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the methoxy group.

Uniqueness

The presence of both the benzo[d][1,3]dioxole and methoxypyrimidine groups in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole makes it unique. This combination of functional groups could confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMRLVOCCOXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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